molecular formula C16H16O5 B6405484 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% CAS No. 167627-16-9

4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6405484
CAS RN: 167627-16-9
M. Wt: 288.29 g/mol
InChI Key: DGLVOMUGISOSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid (MDPB) is a compound belonging to the class of phenolic acids. It is a phenolic compound with a molecular weight of 264.29 g/mol and a melting point of 108-110 °C. MDPB is a compound that has been widely studied and is used in a variety of applications, ranging from scientific research to lab experiments. In

Mechanism of Action

4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to exert its effects by modulating the activity of various enzymes and proteins involved in oxidative stress and inflammation. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of pro-inflammatory molecules. Furthermore, 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. Additionally, 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to reduce the production of reactive oxygen species (ROS) and to reduce the levels of oxidative stress in cells. Furthermore, 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easily synthesized, making it an ideal compound for use in lab experiments. Additionally, its effects on oxidative stress and inflammation have been well documented, making it a valuable tool for studying these processes. However, there are some limitations to its use in lab experiments. For example, it is not water-soluble, making it difficult to use in aqueous solutions. Additionally, its solubility in organic solvents is limited, making it difficult to use in certain types of experiments.

Future Directions

The potential future directions for research on 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% are numerous. For example, further research could be done to explore the effects of 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% on other enzymes and proteins involved in oxidative stress and inflammation. Additionally, further research could be done to explore the effects of 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% on other pathways involved in oxidative stress and inflammation. Furthermore, further research could be done to explore the effects of 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% on other cell types and tissues. Finally, further research could be done to explore the potential therapeutic applications of 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95%.

Synthesis Methods

4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of p-methoxybenzoic acid and 2,4-dimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 140-150 °C. This method produces 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% in yields of up to 95% and is relatively simple and cost-effective.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been studied extensively and has multiple scientific research applications. It has been used as a model compound to study the mechanisms of oxidative stress and inflammation in a variety of cell types. It has also been used to study the effects of environmental pollutants on oxidative stress and inflammation. Additionally, 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid, 95% has been used to study the effects of dietary polyphenols on the regulation of gene expression, as well as the effects of antioxidants on the prevention of cell damage.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-11-5-7-13(15(9-11)21-3)12-6-4-10(16(17)18)8-14(12)20-2/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLVOMUGISOSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690801
Record name 2,2',4'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167627-16-9
Record name 2,2',4'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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